tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCQSTOERWLWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxetane Ring Construction
The oxetane core is typically synthesized via cyclization reactions. A common approach involves the nucleophilic ring closure of 1,3-diols or derivatives with leaving groups. For example:
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Diol Cyclization : 3-(Hydroxymethyl)oxetan-3-ol can be treated with a sulfonyl chloride (e.g., mesyl chloride) to form a dimesylate intermediate, which undergoes intramolecular cyclization in the presence of a base like potassium carbonate.
Introduction of the Iodomethyl Group
Iodination strategies depend on the precursor’s functionality:
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Halogen Exchange : Substituting a bromo or chloro analog with sodium iodide in acetone or dimethylformamide (DMF). For instance, 3-(bromomethyl)oxetan-3-amine can react with NaI under reflux to yield the iodomethyl derivative.
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Direct Iodination : Using reagents like triphenylphosphine-iodine (PPh₃/I₂) or hexamethylditin-iodine (HMDT/I₂) to convert hydroxymethyl to iodomethyl groups.
Carbamate Protection
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
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Protection Step : 3-(Iodomethyl)oxetan-3-amine is treated with Boc₂O in the presence of a base (e.g., triethylamine or DMAP) in dichloromethane (DCM) or tetrahydrofuran (THF).
Optimized Reaction Conditions
Solvent and Temperature Effects
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Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance iodide solubility and reaction rates in halogen exchange. Non-polar solvents (e.g., DCM) are preferred for Boc protection to minimize side reactions.
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Temperature Control : Iodination typically proceeds at 50–80°C, while Boc protection occurs at 0–25°C to prevent racemization or decomposition.
Stoichiometry and Additives
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Excess NaI : A 1.5–2.0 molar equivalent of NaI ensures complete halogen exchange.
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Catalytic Bases : DMAP (4-dimethylaminopyridine) accelerates Boc protection by deprotonating the amine.
Challenges and Mitigation Strategies
Competing Side Reactions
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Oxetane Ring Opening : The oxetane’s strain makes it susceptible to nucleophilic attack. Using mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures minimizes this risk.
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Iodide Oxidation : Stabilizing agents like ascorbic acid or conducting reactions under inert atmosphere (N₂/Ar) prevent I₂ formation.
Purification Techniques
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Crystallization : The product is often isolated via cooling crystallization from ethanol/water mixtures, yielding >95% purity.
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Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves unreacted starting materials.
Industrial-Scale Considerations
Process Efficiency
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Continuous Flow Systems : Microreactors improve heat transfer and mixing, reducing reaction times for iodination steps.
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Solvent Recycling : Acetone and DCM are recovered via distillation, lowering production costs.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Halogen Exchange (NaI) | 78–85% | 92–95% | Moderate |
| Direct Iodination (PPh₃/I₂) | 65–70% | 88–90% | High |
| Boc Protection (Boc₂O) | 90–95% | 97–99% | Low |
Chemical Reactions Analysis
tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxetane derivatives.
Common reagents used in these reactions include sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran, and lithium aluminum hydride. The major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Scientific Research Applications
tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate is widely used in scientific research for:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxetane Ring
tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate
- Structure : Hydroxymethyl (–CH₂OH) substituent instead of iodomethyl.
- Molecular Formula: C₉H₁₇NO₄; MW: 203.24 g/mol .
- Key Differences :
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
Oxetane vs. Other Cyclic Systems
tert-Butyl (3-oxocyclopentyl)carbamate
- Structure : Cyclopentane ring with a ketone group.
- Molecular Formula: C₁₀H₁₇NO₃; MW: 215.25 g/mol .
- Key Differences: The five-membered ring reduces steric strain compared to oxetane, altering conformational flexibility. The ketone enables keto-enol tautomerism, a reactivity absent in the target compound .
tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
Functional Group Replacements
tert-Butyl(2-((5-(iodomethyl)isoxazol-3-yl)oxy)ethyl)carbamate
- Structure : Isoxazole ring with iodomethyl and ethoxy linker.
- Molecular Formula: Not specified; synthesized via Method C in .
- The ethoxy linker adds flexibility, which may affect binding in biological targets .
tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
Data Table: Comparative Analysis
Biological Activity
tert-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate is a heterocyclic compound with potential biological applications. Its unique structure, characterized by the oxetane ring and the iodomethyl group, suggests reactivity that can be exploited in various biochemical contexts. This article examines the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C9H16INO3
- Molecular Weight : 313.14 g/mol
- CAS Number : 1801708-43-9
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable iodinated precursor under controlled conditions. The presence of the iodomethyl group enhances the compound's reactivity, particularly in nucleophilic substitution reactions.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. The iodomethyl group is particularly reactive, allowing for potential applications in enzyme inhibition and protein modification.
Key Mechanisms:
- Nucleophilic Substitution : The iodomethyl group can participate in nucleophilic substitution reactions, making it a candidate for modifying biomolecules.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by covalently modifying active sites.
- Protein Modification : It can be utilized to label or modify proteins for biochemical studies.
Potential Applications:
- Drug Development : The compound's ability to modify proteins suggests potential use in drug design, particularly for targeting specific enzymes involved in disease pathways.
- Biochemical Research : It may serve as a tool for studying protein interactions and functions due to its reactivity.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds provide valuable insights:
These studies highlight the potential for similar compounds to exhibit significant biological activity, suggesting that this compound may also possess useful properties.
Q & A
Q. Why do some studies report divergent yields in the synthesis of this compound?
- Variability often stems from:
- Iodine Source : NIS (N-iodosuccinimide) vs. I₂ (less reactive, requires light activation) .
- Oxetane Ring Strain : Sensitivity to reaction conditions (e.g., ring-opening in protic solvents) .
- Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
